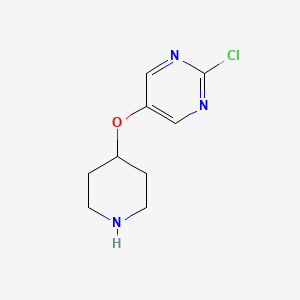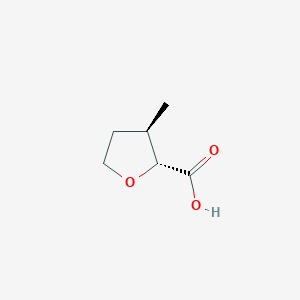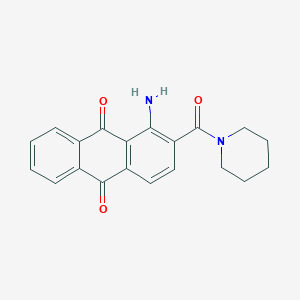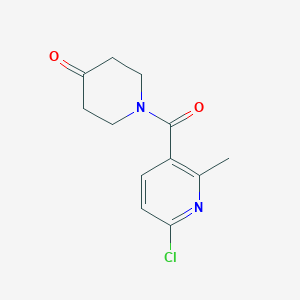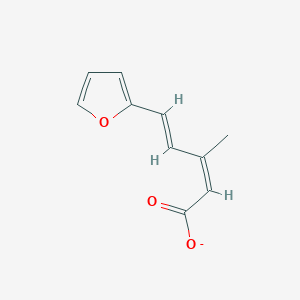
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate est un composé organique caractérisé par sa structure diène conjuguée et la présence d'un cycle furane
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (2Z,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate implique généralement la réaction du furfural avec un précurseur diène approprié dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une réaction de Wittig, où le furfural est mis en réaction avec un ylure de phosphonium pour former l'ester diène souhaité. Les conditions de réaction incluent souvent l'utilisation d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium dans un solvant aprotique comme le tétrahydrofurane (THF) à basse température pour assurer la formation de l'isomère (2Z,4E).
Méthodes de production industrielle
La production industrielle du (2Z,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate peut impliquer des réactions de Wittig à grande échelle ou d'autres techniques d'oléfination. Le choix de la méthode dépend de facteurs tels que le coût, le rendement et l'extensibilité. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la reproductibilité dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
(2Z,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des époxydes ou des diols correspondants en utilisant des agents oxydants comme l'acide m-chloroperbenzoïque (m-CPBA) ou le tétroxyde d'osmium (OsO4).
Réduction : Les réactions de réduction peuvent convertir le composé en esters ou en alcools saturés en utilisant des réactifs tels que l'hydrure de lithium aluminium (LiAlH4) ou des catalyseurs d'hydrogénation.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes
Oxydation : m-CPBA dans le dichlorométhane (DCM) à température ambiante.
Réduction : LiAlH4 dans l'éther ou hydrogénation sur palladium sur charbon (Pd/C) sous hydrogène gazeux.
Substitution : Des nucléophiles comme des amines ou des alcools en présence d'une base telle que la triéthylamine (TEA).
Produits principaux
Oxydation : Époxydes ou diols.
Réduction : Esters ou alcools saturés.
Substitution : Amides ou esters avec différents groupes alkyles ou aryles.
Applications de la recherche scientifique
(2Z,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industrie : Utilisé dans le développement de matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du (2Z,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. La structure diène conjuguée du composé lui permet de participer à des processus de transfert d'électrons, influençant diverses voies biochimiques.
Applications De Recherche Scientifique
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated diene structure allows it to participate in electron transfer processes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(2E,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate : Un isomère avec une configuration géométrique différente.
(2Z,4Z)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate : Un autre isomère avec une configuration géométrique différente.
Acide furanne-2-carboxylique : Un composé plus simple avec un cycle furane et un groupe carboxyle.
Unicité
(2Z,4E)-5-(furan-2-yl)-3-méthylpenta-2,4-diénoate est unique en raison de sa configuration géométrique spécifique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses isomères et à d'autres composés similaires. Cette unicité le rend précieux pour des applications ciblées en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C10H9O3- |
|---|---|
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C10H10O3/c1-8(7-10(11)12)4-5-9-3-2-6-13-9/h2-7H,1H3,(H,11,12)/p-1/b5-4+,8-7- |
Clé InChI |
YQUYSXFOPNDMKO-HTKRNXBHSA-M |
SMILES isomérique |
C/C(=C/C(=O)[O-])/C=C/C1=CC=CO1 |
SMILES canonique |
CC(=CC(=O)[O-])C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


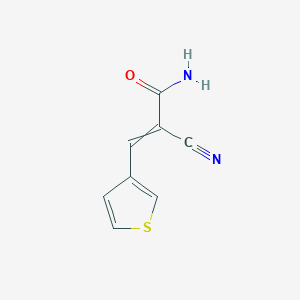
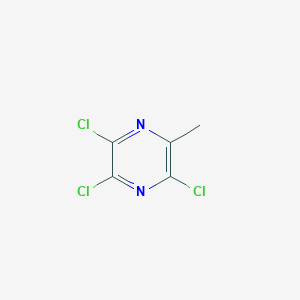

![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
